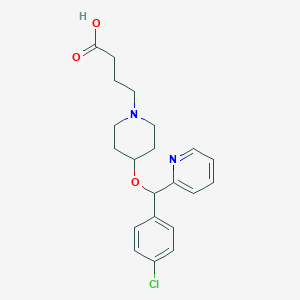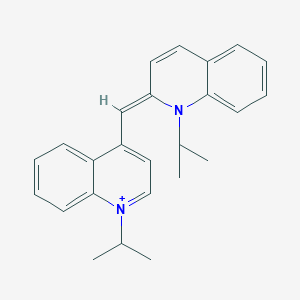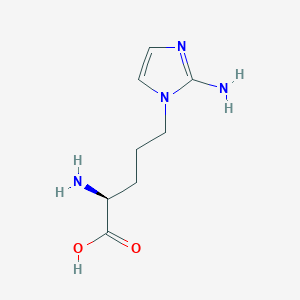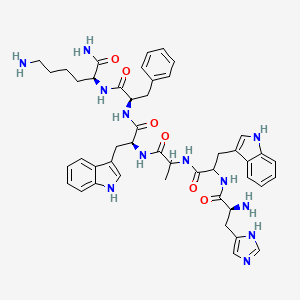
Piperidine phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine phosphate is an organic compound that belongs to the class of heterocyclic amines. It is derived from piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperidine phosphate can be synthesized through several methods. One common approach involves the reaction of piperidine with phosphoric acid. The reaction typically occurs under controlled conditions, where piperidine is slowly added to a solution of phosphoric acid, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure high yield and purity of the final product. The reaction is often carried out in stainless steel reactors to prevent contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperidine N-oxide under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to form piperidine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often require a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Piperidine N-oxide.
Reduction: Piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperidine phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of drugs for neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of piperidine phosphate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and pathways. For example, piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.
Comparaison Avec Des Composés Similaires
Piperidine phosphate can be compared with other similar compounds such as:
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure and reactivity.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of pharmaceuticals.
Piperazine: A six-membered ring with two nitrogen atoms, used in the production of various drugs and chemicals.
Uniqueness: this compound is unique due to its specific reactivity and structural properties, which make it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its role as a building block in organic synthesis highlight its importance in both research and industry.
Propriétés
Numéro CAS |
767-21-5 |
|---|---|
Formule moléculaire |
C5H14NO4P |
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
phosphoric acid;piperidine |
InChI |
InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4) |
Clé InChI |
QBYCQKCWJLHOCV-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCC1.OP(=O)(O)O |
Point d'ébullition |
223 °F at 760 mmHg (EPA, 1998) 106 °C at 760 mm Hg 106.00 to 107.00 °C. @ 760.00 mm Hg 106 °C |
Color/Form |
CLEAR, COLORLESS LIQUID |
Densité |
0.8622 at 68 °F (EPA, 1998) - Less dense than water; will float 0.8622 at 20 °C/4 °C Relative density (water = 1): 0.86 0.858-0.862 |
Point d'éclair |
37.4 to 61 °F (EPA, 1998) 61 °F (16 °C) (closed cup) 16 °C c.c. |
melting_point |
16 to 19 °F (EPA, 1998) -7 °C -9 °C |
Description physique |
Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent. Liquid Colorless liquid with an amine odor; [HSDB] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colourless to pale yellow liquid; Ammoniacal, fishy, nauseating aroma |
Numéros CAS associés |
89014-30-2 |
Solubilité |
Miscible (NTP, 1992) Miscible in ethanol; soluble in ethyl ether, acetone, benzene, chloroform Miscible in water 1000 mg/mL at 20 °C Solubility in water: miscible Soluble in water, ether Soluble (in ethanol) |
Densité de vapeur |
3 (EPA, 1998) - Heavier than air; will sink (Relative to Air) 3.0 (Air = 1) Relative vapor density (air = 1): 3.0 |
Pression de vapeur |
40 mmHg at 84.56 °F (EPA, 1998) 32.1 [mmHg] VP: 40 mm Hg at 29.2 °C 32.1 mm Hg at 25 °C Vapor pressure, kPa at 29.2 °C: 5.3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-5-[4-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B10771215.png)
![[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)

![(2S)-6-azanyl-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-azanyl-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenyl-propanoyl]amino]hexanamide](/img/structure/B10771236.png)
![3-((R)-1-((2S,6R)-2,6-dimethylmorpholino)ethyl)-N-(6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)isothiazol-5-amine](/img/structure/B10771244.png)


![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)

![2-amino-6-[3-chloro-5-(5-prop-1-ynylpyridin-3-yl)thiophen-2-yl]-3,6-dimethyl-5H-pyrimidin-4-one](/img/structure/B10771284.png)
![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)

![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)
